5-(Chloromethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one
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Overview
Description
5-(Chloromethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features a unique combination of a chloromethyl group, a thiophene ring, and an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid with chloromethyl isocyanate, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, amines, or thioethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
5-(Chloromethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for drug development due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme mechanisms or as a building block for more complex biologically active molecules.
Mechanism of Action
The mechanism by which 5-(Chloromethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
5-(Bromomethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one: Similar structure but with a bromomethyl group instead of chloromethyl.
5-(Chloromethyl)-3-(furan-2-yl)-1,3-oxazolidin-2-one: Similar structure but with a furan ring instead of a thiophene ring.
5-(Chloromethyl)-3-(thiophen-2-yl)-1,3-thiazolidin-2-one: Similar structure but with a thiazolidinone ring instead of an oxazolidinone ring.
Uniqueness
5-(Chloromethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of the thiophene ring, in particular, provides distinct electronic properties that can be leveraged in materials science and medicinal chemistry.
Properties
IUPAC Name |
5-(chloromethyl)-3-thiophen-2-yl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2S/c9-4-6-5-10(8(11)12-6)7-2-1-3-13-7/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUADADBHGNEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CS2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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